N-Cbz-2,2-dimethylaziridine

Description

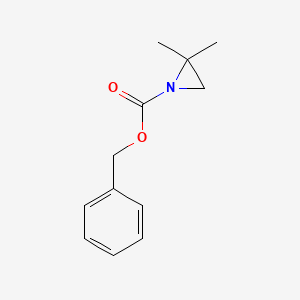

N-Cbz-2,2-dimethylaziridine is a substituted aziridine derivative featuring a carbobenzyloxy (Cbz) protecting group on the nitrogen atom and two methyl groups at the 2-position of the three-membered aziridine ring. This compound is of interest in organic synthesis and polymer chemistry due to its unique steric and electronic properties. The geminal dimethyl substituents impose significant steric hindrance, which profoundly influences its reactivity, particularly in polymerization and ring-opening reactions.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

benzyl 2,2-dimethylaziridine-1-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-12(2)9-13(12)11(14)15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

InChI Key |

MXZWPNNJPGRZSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN1C(=O)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

N-Cbz-2,2-dimethylaziridine has been studied for its antimicrobial properties. Research indicates that aziridine derivatives can exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 4 to 16 μg/mL, demonstrating their potential as antibacterial agents .

Anticancer Properties

Aziridine derivatives are also being investigated for their anticancer properties. Studies have shown that certain aziridine compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation. For example, this compound analogs have been linked to the modulation of the PI3K/Akt pathway, which is crucial in cancer biology .

Organic Synthesis Applications

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis. Its aziridine ring can undergo ring-opening reactions under nucleophilic conditions, making it a valuable intermediate for synthesizing more complex molecules. This property is particularly useful in the synthesis of amino acids and other nitrogen-containing heterocycles .

Chiral Auxiliary

The compound can also act as a chiral auxiliary in asymmetric synthesis. By providing a chiral environment during chemical reactions, this compound can facilitate the formation of enantiomerically enriched products. This application is significant in the pharmaceutical industry where chirality plays a critical role in drug efficacy and safety .

Material Science Applications

Polymer Chemistry

In material science, this compound has potential applications in polymer chemistry. Its ability to participate in polymerization reactions allows for the development of novel materials with tailored properties. Research has indicated that incorporating aziridine units into polymer backbones can enhance mechanical strength and thermal stability .

Nanomaterials Development

Furthermore, this compound has been explored for its role in developing nanomaterials. The compound's unique structure can be utilized to create nanocomposites with improved electrical and optical properties, which are essential for applications in electronics and photonics .

Table 1: Antibacterial Activity of Aziridine Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Similar Aziridine Derivative | 16 | Escherichia coli |

| Another Analogue | 4 | Enterococcus faecalis |

Table 2: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Ring-opening reactions | Useful for synthesizing amino acids |

| Chiral auxiliary | Facilitates asymmetric synthesis |

| Polymerization | Enhances properties of polymers |

Comparison with Similar Compounds

Key Research Findings

Steric Hindrance Dominates Reactivity : The geminal dimethyl groups in BDMA prevent polymerization but enable selective ring-opening reactions, making it more suitable for synthesizing small molecules than polymers .

Copolymerization Limitations: BDMA’s inability to self-propagate in copolymerization with BA underscores the critical role of substituent positioning in determining monomer reactivity .

Divergent Reaction Pathways : Compared to less-substituted aziridines, BDMA favors isomerization or side-product formation over polymerization under acidic or oxidative conditions .

Preparation Methods

Epoxidation of Allylic Alcohols

The synthesis begins with the preparation of a dimethyl-substituted epoxide. For instance, 2,2-dimethyloxirane can be synthesized via Sharpless asymmetric epoxidation of a suitable allylic alcohol, ensuring high enantiomeric excess. The epoxidation step typically employs titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide, yielding the epoxide in 60–85% enantiomeric excess.

Aziridine Formation via Staudinger Reaction

The epoxide is subjected to ring-opening with sodium azide in a polar solvent (e.g., DMF/H₂O), forming an intermediate azido alcohol. Subsequent treatment with triphenylphosphine facilitates the Staudinger reaction, eliminating nitrogen gas and forming the aziridine ring. For 2,2-dimethyloxirane, this step proceeds with 70–85% yield, producing 2,2-dimethylaziridine as a racemic mixture.

N-Cbz Protection

The free amine of 2,2-dimethylaziridine is protected using benzyl chloroformate under Schotten-Baumann conditions. Dissolving the aziridine in dichloromethane and treating it with Cbz-Cl in the presence of aqueous sodium hydroxide (2.5 equiv) at 0°C affords N-Cbz-2,2-dimethylaziridine in 80–90% yield.

Key Data:

Cyclization of Cbz-Protected β-Amino Alcohols

An alternative route involves the cyclization of Cbz-protected β-amino alcohols, leveraging intramolecular nucleophilic substitution to form the aziridine ring.

Synthesis of β-Amino Alcohols

β-Amino alcohols such as 2-amino-2-methyl-1-propanol serve as precursors. The amine group is first protected with Cbz-Cl in a biphasic system (CH₂Cl₂/H₂O) using sodium hydroxide as a base, yielding N-Cbz-2-amino-2-methyl-1-propanol in 85–95% yield.

Mesylation and Cyclization

The hydroxyl groups of the β-amino alcohol are converted to mesylates using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane. Subsequent treatment with lithium borohydride (LiBH₄) in diethyl ether induces cyclization via elimination, forming this compound. This step achieves 65–75% yield, with the reaction proceeding via an SN2 mechanism.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Cbz protection | Cbz-Cl, NaOH (aq), CH₂Cl₂, 0°C | 85–95 | |

| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C → rt | 90–95 | |

| Cyclization | LiBH₄, Et₂O, reflux | 65–75 |

Reductive Amination of Ketones

Reductive amination offers a convergent approach to this compound, though it requires pre-functionalized starting materials.

Synthesis of α-Amino Ketones

2,2-Dimethylaziridin-3-one is prepared via oxidation of 2,2-dimethylaziridine using Jones reagent (CrO₃/H₂SO₄). The ketone is then subjected to reductive amination with benzyl chloroformate in the presence of sodium cyanoborohydride (NaBH₃CN), yielding this compound.

Optimization Challenges

This method suffers from moderate yields (50–60%) due to competing over-reduction of the ketone and epimerization at the α-carbon.

Comparison of Methodologies

The Staudinger approach (Method 1) is superior in yield (70–90% overall) and scalability, though it requires handling hazardous azides. Cyclization of β-amino alcohols (Method 2) avoids azides but involves multi-step protection and mesylation. Reductive amination (Method 3) is less efficient but useful for late-stage diversification.

Q & A

Basic: What spectroscopic methods are recommended for characterizing N-Cbz-2,2-dimethylaziridine derivatives, and how should data be interpreted?

Answer:

Proton nuclear magnetic resonance (¹H NMR) and carbon-13 NMR (¹³C NMR) are critical for structural elucidation. For example, in CDCl₃, the aziridine ring protons typically appear as doublets or multiplets between δ 1.2–2.5 ppm due to restricted rotation and ring strain. The Cbz (carbobenzyloxy) group’s aromatic protons resonate as distinct multiplets at δ 7.2–7.5 ppm. Key data from Varian EM-360/HA-100 spectrometers show that substituents like methyl groups at the 2,2-positions split signals into predictable patterns, aiding in distinguishing regioisomers . For advanced validation, coupling NMR with circular dichroism (CD) can resolve stereochemical ambiguities, as shown in simulated CD spectra using time-dependent density functional theory (TDDFT) .

Basic: How can researchers ensure the stability of this compound during experimental workflows?

Answer:

this compound derivatives hydrolyze rapidly under neutral or acidic conditions (t₁/₂ < 20 min in blood at pH 7.38). Stability is maximized in alkaline solutions (pH > 10) and non-aqueous solvents like acetophenone. For biological assays, rapid alkalinization of samples and extraction into aprotic solvents are essential to prevent degradation. Colorimetric assays using 4-(p-nitrobenzyl)pyridine in acetophenone improve sensitivity (detection limits ~0.1 µM) .

Advanced: What mechanistic insights explain the isomerization of this compound to oxazolines?

Answer:

Protonation at the aziridine nitrogen initiates ring-opening via C–N bond cleavage, followed by cyclization to form 2-p-nitrophenyl-5,5-dimethyl-2-oxazoline. This pathway is supported by exclusive formation of the 5,5-dimethyl regioisomer (97% yield), ruling out alternative 4,4-dimethyl products. Kinetic studies in acidic media (e.g., HCl/CH₃COOH) reveal activation energies (ΔE) of ~10 kcal/mol for ring inversion, validated by variable-temperature NMR .

Advanced: How can enantiomer interconversion kinetics of this compound derivatives be quantified experimentally?

Answer:

Dynamic gas chromatography (GC) with achiral/chiral column combinations is the gold standard. For example, on-flow GC separates enantiomers on a chiral column at 60°C, transfers them to an achiral column for interconversion at elevated temperatures (e.g., 100°C), and re-separates products on a second chiral column. Rate constants (k) are derived from peak area ratios, yielding energy barriers (ΔG‡) via Eyring plots. This method achieved ±7% accuracy for 1-chloro-2,2-dimethylaziridine enantiomers .

Advanced: How do computational methods reconcile contradictions between experimental NMR and CD spectra for aziridine derivatives?

Answer:

Discrepancies arise from solvent effects and conformational averaging. For example, TDDFT simulations of CD spectra for 1-chloro-2,2-dimethylaziridine show a 0.52–0.67 eV blue shift compared to experimental data, attributed to approximations in solvent modeling. Combining NMR-derived rotational barriers (ΔE = 6.4–10.0 kcal/mol) with TDDFT-optimized geometries resolves these inconsistencies, as demonstrated for aziridine inversion pathways .

Basic: What synthetic routes yield N-(2-hydroxy-2-methylpropyl)benzamide derivatives from this compound?

Answer:

Hydrolysis of 1-benzoyl-2,2-dimethylaziridine under mild acidic conditions (e.g., 4:1 benzene-methanol eluent) produces substituted N-(2-hydroxy-2-methylpropyl)benzamides. Recrystallization from benzene yields pure products (mp 144–146°C), confirmed by IR (C=O stretch at ~1650 cm⁻¹) and ¹³C NMR (quaternary carbons at δ 70–75 ppm) .

Advanced: How do steric and electronic effects influence the activation energy of aziridine ring inversion?

Answer:

Steric hindrance from 2,2-dimethyl substituents increases ΔE to 10.0 kcal/mol (vs. 6.4 kcal/mol for 2-methylene analogs). Solvent polarity also modulates inversion: in methanol, ΔE decreases to 6.8 kcal/mol due to hydrogen bonding, whereas non-polar CCl₃F raises ΔE to 7.8 kcal/mol. These trends are quantified via variable-temperature NMR line-shape analysis .

Advanced: What chromatographic techniques are optimal for analyzing reaction intermediates in aziridine synthesis?

Answer:

Two-dimensional heart-cutting GC-MS with chiral stationary phases (e.g., cyclodextrin derivatives) isolates intermediates like oximes and aziridines. For thermally labile species, on-column derivatization (e.g., silylation) improves volatility. Retention indices and mass fragmentation patterns (m/z 386–403 for thiazolo-pyrimidine derivatives) aid in structural assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.